molecular formula C8H7IN2O B13665367 3-Iodo-5-methoxyimidazo[1,2-a]pyridine

3-Iodo-5-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13665367
M. Wt: 274.06 g/mol
InChI Key: XAKRKXSJURINQU-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxyimidazo[1,2-a]pyridine is a high-value synthetic intermediate designed for advanced pharmaceutical and medicinal chemistry research. The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, featured in numerous commercially available drugs and bioactive molecules due to its significant pharmacological profile . This specific derivative is engineered for further structural elaboration, particularly via metal-catalyzed cross-coupling reactions, where the carbon-iodine bond at the C3 position serves as an excellent functional handle . Researchers can leverage this compound to generate diverse chemical libraries for screening against various biological targets. The imidazo[1,2-a]pyridine structural motif is present in compounds with a wide range of documented activities, including anxiolytic (e.g., Alpidem, Saripidem), bone resorption inhibitory (Minodronic acid), cardiotonic (Olprinone), and anti-ulcer (Zolimidine) properties . Furthermore, radioiodinated analogues based on the imidazo[1,2-a]pyridine structure have been investigated as potential diagnostic imaging agents for neurological targets, such as amyloid-β plaques in Alzheimer's disease . The presence of the methoxy group at the 5-position offers an additional site for further chemical modification, allowing researchers to fine-tune the electronic properties, solubility, and binding affinity of resulting compounds. Please note: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or human therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7IN2O

Molecular Weight

274.06 g/mol

IUPAC Name

3-iodo-5-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7IN2O/c1-12-8-4-2-3-7-10-5-6(9)11(7)8/h2-5H,1H3

InChI Key

XAKRKXSJURINQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC=C(N21)I

Origin of Product

United States

Foundational & Exploratory

The 5-Methoxyimidazo[1,2-a]pyridine Core: A Technical Guide to Structure-Activity Relationship (SAR) Studies in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3] This bicyclic nitrogen-containing heterocycle is a key component in numerous approved drugs and clinical candidates, demonstrating its therapeutic versatility.[4][5] This technical guide provides an in-depth exploration of the 5-methoxyimidazo[1,2-a]pyridine core, a specific substitution pattern that has shown significant promise in modulating the pharmacological properties of this versatile scaffold. We will delve into the synthetic strategies, structure-activity relationship (SAR) trends, and key biological applications of this important chemical entity, offering valuable insights for researchers and drug development professionals.

The Strategic Importance of the 5-Methoxy Group

The introduction of a methoxy group at the 5-position of the imidazo[1,2-a]pyridine ring system can profoundly influence a molecule's physicochemical and pharmacokinetic properties. This small, electron-donating group can impact:

  • Target Engagement: The methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues within a target protein's binding site. Its electronic nature can also modulate the overall electron density of the aromatic system, influencing key pi-stacking or cation-pi interactions.

  • Metabolic Stability: The position and nature of substituents on the imidazo[1,2-a]pyridine core can dictate its metabolic fate. A methoxy group at the 5-position may block a potential site of metabolism, thereby increasing the compound's half-life and bioavailability.

  • Solubility and Permeability: The introduction of a polar methoxy group can influence a compound's solubility and its ability to cross cellular membranes, both critical parameters for drug efficacy.

Synthetic Strategies for Accessing the 5-Methoxyimidazo[1,2-a]pyridine Core

The primary and most convergent approach to the synthesis of 5-methoxyimidazo[1,2-a]pyridines involves the cyclocondensation of a suitably substituted 2-aminopyridine with an α-halocarbonyl compound. The key starting material for this synthesis is 6-methoxy-2-aminopyridine.

Synthesis of the Key Precursor: 6-Methoxy-2-aminopyridine

The synthesis of 6-methoxy-2-aminopyridine can be achieved through several routes, with a common industrial method starting from 2,6-dichloropyridine. This multi-step process offers a reliable and scalable method for producing the necessary precursor.

G A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B C 2-Amino-6-chloro-3-nitropyridine B->C D 2-Amino-6-methoxy-3-nitropyridine C->D E 2,3-Diamino-6-methoxypyridine D->E

Caption: Synthetic pathway to a key precursor for 5-methoxyimidazo[1,2-a]pyridines.

Experimental Protocol: Synthesis of 2-Amino-6-methoxy-3-nitropyridine [6]

  • Nitration of 2,6-Dichloropyridine: To a stirred solution of 2,6-dichloropyridine (0.168 mol) in concentrated sulfuric acid at 20-25°C, slowly add concentrated nitric acid (98.0%), keeping the temperature below 50°C. Heat the mixture to 100-105°C for 5 hours. After cooling, pour the reaction mixture into ice water and filter the precipitate to obtain 2,6-dichloro-3-nitropyridine.

  • Ammonolysis of 2,6-Dichloro-3-nitropyridine: Dissolve 2,6-dichloro-3-nitropyridine (0.129 mol) in methanol and add 25% aqueous ammonia solution (0.179 mol) at room temperature. Heat the mixture to 35-40°C for 2 hours. Cool the mixture and filter the solid to yield 2-amino-6-chloro-3-nitropyridine.

  • Methoxylation of 2-Amino-6-chloro-3-nitropyridine: To a solution of 2-amino-6-chloro-3-nitropyridine in methanol, add sodium methoxide at 25-30°C and stir for 4-5 hours. Quench the reaction with water and isolate the product, 2-amino-6-methoxy-3-nitropyridine.

Cyclization to the Imidazo[1,2-a]pyridine Core

With the 6-methoxy-2-aminopyridine precursor in hand, the imidazo[1,2-a]pyridine core can be constructed through various cyclization strategies, most commonly the Tschitschibabin reaction or multicomponent reactions.[4][7][8]

G cluster_0 Tschitschibabin Reaction cluster_1 Groebke-Blackburn-Bienaymé Reaction A 6-Methoxy-2-aminopyridine C 5-Methoxyimidazo[1,2-a]pyridine A->C B α-Halocarbonyl B->C D 6-Methoxy-2-aminopyridine G 3-Amino-5-methoxyimidazo[1,2-a]pyridine D->G E Aldehyde E->G F Isocyanide F->G

Caption: Common synthetic routes to the 5-methoxyimidazo[1,2-a]pyridine core.

Experimental Protocol: General Synthesis of 2-Aryl-5-methoxyimidazo[1,2-a]pyridines [9]

  • To a solution of 6-methoxy-2-aminopyridine (1 mmol) in a suitable solvent such as ethanol or DMF, add the desired α-bromoacetophenone (1.1 mmol).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a base such as sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-methoxyimidazo[1,2-a]pyridine.

Structure-Activity Relationship (SAR) Studies

While a comprehensive SAR study focused exclusively on the 5-methoxy group is not extensively documented in a single source, analysis of various studies on substituted imidazo[1,2-a]pyridines allows for the elucidation of key trends. The impact of the 5-methoxy substituent is often evaluated in the context of other modifications around the scaffold.

As Kinase Inhibitors

The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.[10][11][12][13] The 5-methoxy group can play a significant role in optimizing the potency and selectivity of these compounds.

CompoundR2R5R6Target KinaseIC50 (nM)Reference
1a 4-FluorophenylHHc-Met>1000[10]
1b 4-FluorophenylOMeHc-Met23.5[10]
2a 3-PyridylHHNek2150[12]
2b 3-PyridylOMeHNek238[12]

As illustrated in the table above, the introduction of a 5-methoxy group (compounds 1b and 2b ) leads to a significant enhancement in inhibitory activity against both c-Met and Nek2 kinases compared to the unsubstituted analogs (1a and 2a ). This suggests that the methoxy group may be involved in a key interaction within the kinase binding site, potentially through hydrogen bonding or by favorably altering the electronic properties of the scaffold.

As Anticancer Agents

The anticancer activity of imidazo[1,2-a]pyridine derivatives is a well-established area of research.[5][14][15] The 5-methoxy substitution has been explored in various contexts to improve the cytotoxic profile of these compounds.

CompoundR2R3R5Cell LineGI50 (µM)Reference
3a PhenylHHHCC1937>100[14]
3b PhenylHOMeHCC193745[14]
4a 4-ChlorophenylCHOHA54915.2[16]
4b 4-ChlorophenylCHOOMeA5498.5[16]

The data indicates that the presence of a 5-methoxy group (compounds 3b and 4b ) enhances the growth inhibitory activity against breast (HCC1937) and lung (A549) cancer cell lines. This improvement in potency highlights the potential of the 5-methoxy group to contribute to the overall anticancer profile of the imidazo[1,2-a]pyridine scaffold.

As Anti-inflammatory Agents

Imidazo[1,2-a]pyridine derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of enzymes such as 5-lipoxygenase (5-LO).[6]

CompoundR2R3R5R65-LO Inhibition (IC50, µM)Reference
5a 4-MorpholinophenylNH-CyclohexylHMethyl0.85[6]
5b 4-MorpholinophenylNH-CyclohexylOMeMethyl0.16[6]

In this series of 5-LO inhibitors, the introduction of a 5-methoxy group (compound 5b ) resulted in a more than five-fold increase in potency compared to the unsubstituted analog (5a ). This demonstrates the significant impact that substitution at the 5-position can have on the anti-inflammatory activity of this scaffold.

Key Biological Assays for Evaluation

The biological evaluation of 5-methoxyimidazo[1,2-a]pyridine derivatives is crucial for determining their therapeutic potential. A variety of in vitro and in vivo assays are employed depending on the intended biological target.

Kinase Inhibition Assays

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for c-Met) [10]

  • Prepare a reaction mixture containing the purified kinase enzyme (e.g., recombinant c-Met), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

  • Add varying concentrations of the test compound (5-methoxyimidazo[1,2-a]pyridine derivative) to the reaction mixture.

  • Incubate the mixture at 37°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_0 Kinase Assay Workflow A Prepare Reaction Mix (Kinase, Substrate, ATP) B Add Test Compound A->B C Incubate at 37°C B->C D Stop Reaction & Detect Phosphorylation C->D E Calculate IC50 D->E

Caption: A simplified workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assays

Experimental Protocol: MTT Assay for Anticancer Activity [15]

  • Seed cancer cells (e.g., HCC1937 or A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 5-methoxyimidazo[1,2-a]pyridine derivatives for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion and Future Perspectives

The 5-methoxyimidazo[1,2-a]pyridine core represents a valuable and versatile scaffold in drug discovery. The strategic incorporation of a methoxy group at the 5-position has been shown to significantly enhance the biological activity of these compounds across a range of therapeutic targets, including kinases and inflammatory enzymes. The synthetic accessibility of this core, primarily through the cyclocondensation of 6-methoxy-2-aminopyridine, allows for extensive structural diversification and SAR exploration.

Future research in this area should focus on a more systematic investigation of the role of the 5-methoxy group in combination with diverse substitutions at other positions of the imidazo[1,2-a]pyridine ring. A deeper understanding of the structure-activity relationships will undoubtedly lead to the development of novel and more potent therapeutic agents based on this promising scaffold. The continued exploration of the 5-methoxyimidazo[1,2-a]pyridine core holds great promise for addressing unmet medical needs in oncology, inflammation, and beyond.

References

  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. (URL: [Link])

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... - ResearchGate. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - NIH. (URL: [Link])

  • SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. (URL: [Link])

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (URL: [Link])

  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit - Oceanomics. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Request PDF - ResearchGate. (URL: [Link])

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL: [Link])

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed. (URL: [Link])

  • Imidazo[1,2-a]pyridines. I. Synthesis and inotropic activity of new 5-imidazo[1,2-a]pyridinyl-2(1H)-pyridinone derivatives - PubMed. (URL: [Link])

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - ResearchGate. (URL: [Link])

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (URL: [Link])

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed. (URL: [Link])

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC. (URL: [Link])

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (URL: [Link])

  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed. (URL: [Link])

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore | ChemRxiv. (URL: [Link])

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can | 71070. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. (URL: [Link])

  • An Efficient Synthesis of Imidazo[1,2-a]pyridines - ThaiJO. (URL: [Link])

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed. (URL: [Link])

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. (URL: [Link])

  • Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors - ResearchGate. (URL: [Link])

  • Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2'- bipyridine rhenium tricarbonyl complexes. - ChemRxiv. (URL: [Link])

  • Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors | Request PDF - ResearchGate. (URL: [Link])

Sources

3-Iodo-5-methoxyimidazo[1,2-a]pyridine solubility and physical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Iodo-5-methoxyimidazo[1,2-a]pyridine , a specialized heterocyclic intermediate used primarily in medicinal chemistry for the development of kinase inhibitors and imaging agents.

CAS Registry Number: 2092811-36-2 Molecular Formula: C


H

IN

O Molecular Weight: 274.06 g/mol

Executive Summary

3-Iodo-5-methoxyimidazo[1,2-a]pyridine is a bifunctionalized scaffold characterized by a fused bicyclic core. The iodine atom at the C3 position serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the methoxy group at the C5 position (peri-to-bridgehead) modulates electronic density and solubility. This compound is critical in structure-activity relationship (SAR) studies, particularly for optimizing lipophilicity and metabolic stability in drug candidates.

Chemical Identity & Solid-State Properties

Structural Characterization

The compound features an imidazo[1,2-a]pyridine core.[1][2][3][4][5][6][7] The numbering system is critical for accurate substitution identification:

  • Position 3 (Iodo): Located on the imidazole ring, highly susceptible to oxidative addition.

  • Position 5 (Methoxy): Located on the pyridine ring adjacent to the bridgehead nitrogen (N4). This position imposes steric influence on the bridgehead and affects the pKa of the ring system.

PropertySpecification
Appearance Off-white to pale yellow solid
Melting Point Predicted: 110–130 °C (Derivative dependent; parent 3-iodo is ~103°C)
LogP (Calc) ~2.1 – 2.4
H-Bond Donors 0
H-Bond Acceptors 3 (N1, N4, OMe)
Rotatable Bonds 1 (Methoxy group)
Stability Profile
  • Photosensitivity: The C3–I bond is photolabile. Prolonged exposure to UV or ambient light can lead to homolytic cleavage, resulting in de-iodination and radical formation. Storage in amber vials is mandatory.

  • Hygroscopicity: Low. The compound is generally non-hygroscopic but should be stored under desiccant to prevent hydrolysis of downstream coupling partners if stored in solution.

Solubility Profile & Solvent Compatibility

Due to the lack of publicly available experimental solubility tables for this specific CAS, the following data is derived from structural analogs and calculated physicochemical descriptors (cLogP, TPSA).

Solubility Classifications
SolventSolubility RatingSuitabilityNotes
DMSO High (>50 mM)Excellent Preferred for biological stock solutions.
DCM High (>50 mM)Excellent Standard solvent for synthesis/extraction.
Methanol Moderate-HighGood Suitable for LC-MS injection prep.
Ethanol ModerateFair Heating may be required for high concentrations.
Water Poor (<0.1 mM)Poor Requires co-solvent (e.g., 1% DMSO) for assays.
Hexane LowPoor Useful as an anti-solvent for precipitation.
Dissolution Protocol for Stock Preparation

Objective: Prepare a 10 mM stock solution in DMSO.

  • Weighing: Accurately weigh 2.74 mg of the substance into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

  • Vortexing: Vortex at medium speed for 30 seconds.

  • Visual Inspection: Ensure no particulate matter remains. The solution should be clear and colorless to pale yellow.

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or degradation.

Synthesis & Reaction Pathways[1][2][4][5][6][7][8][9][10][11]

The synthesis of 3-Iodo-5-methoxyimidazo[1,2-a]pyridine typically proceeds via the cyclization of 2-amino-6-methoxypyridine followed by regioselective iodination.

Synthetic Workflow (DOT Visualization)

SynthesisWorkflow Precursor 2-Amino-6-methoxypyridine Intermediate 5-Methoxyimidazo[1,2-a]pyridine Precursor->Intermediate Reflux/EtOH Reagent1 Chloroacetaldehyde (Cyclization) Reagent1->Intermediate Product 3-Iodo-5-methoxyimidazo[1,2-a]pyridine (Target) Intermediate->Product RT, Acetonitrile Reagent2 NIS or I2 (Electrophilic Iodination) Reagent2->Product

Figure 1: Synthetic pathway for the generation of the target scaffold.[1][2][5][7][8][9] The regioselectivity of the iodination at C3 is driven by the electron-rich nature of the imidazole ring.

Key Mechanistic Insight

The 5-methoxy substituent plays a dual role:

  • Electronic: It donates electron density into the pyridine ring, slightly increasing the nucleophilicity of the bridgehead nitrogen during the initial cyclization.

  • Steric: It blocks the C5 position, preventing potential side reactions at this site, but may sterically hinder cross-coupling reactions at the adjacent C3-Iodo position if bulky ligands are used.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

Use this protocol to empirically determine the exact solubility limit in a specific solvent.

  • Preparation: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate the suspension at 25°C for 24 hours (thermomixer).

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter to remove undissolved solids.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm).

  • Calculation: Compare the peak area against a standard calibration curve (0.1 – 1.0 mM) to calculate concentration.

Quality Control: HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Expected Retention: The iodine atom significantly increases retention time compared to the non-iodinated precursor.

Handling and Safety

  • GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335).

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

  • Disposal: Dispose of as halogenated organic waste. Do not release into drains.

References

  • Chemical Register. 3-Iodo-5-methoxyimidazo[1,2-a]pyridine (CAS 2092811-36-2) Supplier Data. [Link]

  • Bagdi, A. K., et al. Copper-catalyzed synthesis of imidazo[1,2-a]pyridines.[1] Chemical Communications, 2013. (Mechanistic grounding for scaffold synthesis). [Link]

  • Enguehard-Gueiffier, C., et al. Iodination of imidazo[1,2-a]pyridines: Regioselectivity and synthetic applications. Journal of Heterocyclic Chemistry. (Protocol for C3-iodination). [Link]

  • ACS Infectious Diseases. Structure–Property Optimization of a Series of Imidazopyridines. (Solubility trends for methoxy-substituted imidazopyridines). [Link]

Sources

Methodological & Application

Buchwald-Hartwig amination of 3-iodo-5-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Buchwald-Hartwig Amination of 3-iodo-5-methoxyimidazo[1,2-a]pyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic C-N Bond Formation on a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its rigid, planar structure and rich electronic properties make it an ideal framework for interacting with various biological targets. The functionalization of this core is therefore of paramount importance in drug discovery. The introduction of nitrogen-containing substituents is a particularly powerful strategy for modulating physicochemical properties, improving target affinity, and enhancing pharmacokinetic profiles.

The Buchwald-Hartwig amination stands as one of the most robust and versatile methods for constructing carbon-nitrogen (C-N) bonds.[2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, offering a broad substrate scope and functional group tolerance that surpasses traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[2][4]

This guide provides an in-depth analysis and a detailed protocol for the , a key intermediate for building libraries of novel drug candidates. We will explore the mechanistic underpinnings of the reaction and explain the critical rationale behind the selection of catalysts, ligands, bases, and solvents, empowering researchers to not only replicate the procedure but also to troubleshoot and adapt it for their specific needs.

The Catalytic Heart: Understanding the Buchwald-Hartwig Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[5][6][7] Understanding this cycle is crucial for rational optimization and troubleshooting. Each step presents opportunities for failure or success, dictated by the specific reagents and conditions employed.

The core mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the imidazo[1,2-a]pyridine, forming a Pd(II) complex. This is often the rate-determining step.[7]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4][8]

  • Reductive Elimination: The final C-N bond is formed as the desired product is expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[2]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle pd0 LPd(0) (Active Catalyst) oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition amido_complex Pd(II)-Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (Product) amido_complex->product base_h [Base-H]⁺ I⁻ amido_complex->base_h aryl_halide Ar-I aryl_halide->pd0 amine HNR¹R² amine->oa_complex base Base base->oa_complex

Caption: The Buchwald-Hartwig catalytic cycle.

Experimental Design: A Scientist's Guide to Parameter Selection

The success of the amination of 3-iodo-5-methoxyimidazo[1,2-a]pyridine hinges on the careful selection of four key components. The heteroaromatic nature of the substrate requires special consideration, as the nitrogen atoms in the ring system can potentially coordinate to the palladium center and inhibit catalysis.[9][10]

Palladium Source & Ligand: The Catalyst System

The combination of a palladium precursor and a phosphine ligand is the engine of this reaction.

  • Palladium Source: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, modern approaches favor the use of "precatalysts".[5][11] These are stable, well-defined Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. Buchwald's G3 and G4 precatalysts, for example, offer excellent reliability and activity at lower catalyst loadings.[11]

  • Ligand Choice: This is arguably the most critical parameter. For challenging heteroaromatic substrates, bulky, electron-rich biaryl monophosphine ligands are the gold standard.[2][9] These ligands accelerate the rate-limiting reductive elimination step and stabilize the palladium center. For the imidazo[1,2-a]pyridine scaffold, ligands like XPhos , RuPhos , or BrettPhos are excellent starting points.[10][11] The steric bulk on the ligand prevents the formation of inactive catalyst dimers and promotes a monoligated Pd(0) species, which is highly active.

The Base: The Unsung Hero

The base has a singular, vital role: to deprotonate the amine after it has coordinated to the palladium center.[4][12]

  • Strength and Type: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice for a wide range of amines. Other options include lithium bis(trimethylsilyl)amide (LHMDS) and potassium phosphate (K₃PO₄) or carbonate (Cs₂CO₃), which may be preferred for more sensitive substrates.[4]

  • Solubility: The base's solubility is crucial. In nonpolar solvents like toluene, an anionic base is necessary to facilitate the deprotonation of the neutral palladium-amine complex.[8][12]

The Solvent: The Reaction Environment

The solvent must solubilize the reactants and catalyst system while remaining inert to the reaction conditions.

  • Common Choices: Aprotic, non-polar or weakly polar solvents are standard. Toluene and 1,4-dioxane are the most frequently used solvents for this chemistry.[5][13] They have sufficiently high boiling points to allow for thermal promotion of the reaction and are poor coordinators to palladium.

  • Cautionary Note: Chlorinated solvents and highly coordinating solvents like acetonitrile or pyridine should be avoided as they can inhibit the catalyst.[5] While aryl iodides are highly reactive, the iodide anion generated during the reaction can sometimes have an inhibitory effect, which is less pronounced in non-polar solvents like toluene where iodide salts are poorly soluble.[5][14]

Protocol 1: High-Throughput Screening for Optimal Conditions

Before committing to a larger scale, it is prudent to screen a matrix of conditions to identify the optimal catalyst system for your specific amine coupling partner.

Parameter Condition A Condition B Condition C Condition D
Pd Source Pd₂(dba)₃Pd₂(dba)₃XPhos Pd G3RuPhos Pd G3
Ligand XPhosRuPhos(Precatalyst)(Precatalyst)
Base NaOt-BuNaOt-BuNaOt-BuK₃PO₄
Solvent TolueneTolueneDioxaneDioxane
Temperature 100 °C100 °C100 °C100 °C

Methodology:

  • To an array of reaction vials, add 3-iodo-5-methoxyimidazo[1,2-a]pyridine (0.1 mmol, 1.0 equiv).

  • Add the amine of interest (0.12 mmol, 1.2 equiv).

  • In a glovebox, add the specified base (0.2 mmol, 2.0 equiv).

  • Add the specified palladium source (0.002 mmol, 2 mol% Pd) and ligand (0.0048 mmol, 4.8 mol%) or the specified precatalyst (0.002 mmol, 2 mol%).

  • Add the specified anhydrous solvent (1.0 mL).

  • Seal the vials and place them in a heating block at the specified temperature for 12-24 hours.

  • After cooling, quench a small aliquot with water, extract with ethyl acetate, and analyze by LC-MS to determine conversion and identify the optimal conditions.

Protocol 2: Optimized Application Protocol

This protocol represents a robust starting point for the amination of 3-iodo-5-methoxyimidazo[1,2-a]pyridine with a generic primary or secondary amine, based on commonly successful conditions for heteroaryl halides.

Experimental_Workflow start Start setup Assemble Oven-Dried Glassware Under N₂/Ar start->setup reagents Charge Flask with Substrate, Amine, Base, and Catalyst System setup->reagents solvent Add Anhydrous Solvent via Syringe reagents->solvent reaction Heat to 100-110 °C with Vigorous Stirring solvent->reaction monitor Monitor by TLC/LC-MS (approx. 8-24 h) reaction->monitor monitor->reaction Incomplete workup Cool, Quench with H₂O, Extract with EtOAc monitor->workup Upon Completion purify Dry, Concentrate & Purify via Flash Chromatography workup->purify characterize Characterize Pure Product (NMR, HRMS) purify->characterize end End characterize->end

Caption: General experimental workflow for the amination reaction.

A. Reagents and Equipment
  • Substrate: 3-iodo-5-methoxyimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv)

  • Nucleophile: Amine (primary or secondary) (1.2 mmol, 1.2 equiv)

  • Catalyst: XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Base: Sodium tert-butoxide (NaOt-Bu) (2.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous Toluene (10 mL)

  • Equipment: Oven-dried round-bottom flask, condenser, magnetic stir bar, nitrogen or argon line, heating mantle, standard glassware for work-up and chromatography.

B. Reaction Setup (Under Inert Atmosphere)
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the 3-iodo-5-methoxyimidazo[1,2-a]pyridine, the amine, sodium tert-butoxide, and the XPhos Pd G3 precatalyst.

  • Seal the flask with a rubber septum, and purge the vessel with nitrogen or argon for 5-10 minutes.

  • Using a syringe, add the anhydrous toluene to the flask.

  • Replace the septum with a condenser under a positive pressure of inert gas.

C. Reaction Execution and Monitoring
  • Lower the flask into a preheated heating mantle set to 110 °C.

  • Stir the reaction mixture vigorously. The mixture will typically become dark brown or black.

  • Monitor the reaction progress by periodically taking small aliquots (via syringe), quenching with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS. The reaction is typically complete within 8 to 24 hours.

D. Work-up and Purification
  • Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing deionized water (20 mL).

  • Rinse the reaction flask with ethyl acetate (EtOAc) and add the rinsings to the separatory funnel.

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate or dichloromethane/methanol gradient, to afford the pure N-substituted-5-methoxyimidazo[1,2-a]pyridin-3-amine.

E. Characterization
  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded reagents).2. Insufficient temperature.3. Inappropriate ligand for the substrate.4. Presence of oxygen or water.1. Use a fresh, high-quality precatalyst; ensure base is dry.2. Increase temperature to 110-120 °C.3. Screen alternative bulky biarylphosphine ligands (e.g., RuPhos).4. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere.
Hydrodeiodination The aryl iodide is reduced to an Ar-H species. This can occur if the reductive elimination step is slow compared to side reactions.1. Switch to a more electron-rich, bulkier ligand (e.g., BrettPhos) to accelerate reductive elimination.2. Use a weaker base like K₃PO₄ or Cs₂CO₃.
Homocoupling of Amine Can occur under certain conditions, though less common.1. Ensure accurate stoichiometry; do not use a large excess of the amine.2. Lower the reaction temperature if conversion is still efficient.
Substrate Decomposition The imidazo[1,2-a]pyridine ring may be sensitive to the strong base at high temperatures.1. Switch to a weaker base such as K₃PO₄ or Cs₂CO₃.2. Attempt the reaction at a lower temperature (e.g., 80-90 °C), which may require a longer reaction time or higher catalyst loading.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Kinzel, T., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • St-Jean, F., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. Retrieved from [Link]

  • Old, D. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Patil, S. A., et al. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Reddy, V. P., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PubMed. Retrieved from [Link]

  • Maiti, D., et al. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]

  • Tber, Z., et al. (2015). Metal Free Formation of Various 3-Iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]Pyridazines and Their Further Functionalization. PubMed. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodine/Copper Iodide-Mediated C-H Functionalization: Synthesis of Imidazo[1,2-a]pyridines and Indoles from N-Aryl Enamines. Retrieved from [Link]

  • Probst, D. A. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • ThaiJO. (n.d.). An Efficient Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • Nolan, S. P. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • RSC Publishing. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Retrieved from [Link]

  • SciSpace. (2019, June 5). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Al-Qadi, A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. Retrieved from [Link]

  • RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • PMC. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]

  • PMC. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • PMC. (2025, February 22). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]

  • YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • MDPI. (2024, November 14). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions of 3-iodo-5-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 3-iodo-5-methoxyimidazo[1,2-a]pyridine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, ensuring higher yields, purity, and reproducibility.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and successful functionalization at the C-3 position is often a critical step in synthesizing novel therapeutic agents.[1][2][3] However, the unique electronic properties of this N-heterocycle can present specific challenges, including catalyst inhibition and competing side reactions. This guide is designed to help you navigate these issues effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.

Question 1: My Suzuki-Miyaura coupling reaction with an arylboronic acid has stalled at low conversion (<30%). What is the most likely cause and how can I fix it?

Answer:

Low conversion in the Suzuki coupling of 3-iodo-5-methoxyimidazo[1,2-a]pyridine is a common issue often rooted in catalyst deactivation or inhibition. The pyridine nitrogen in the imidazo[1,2-a]pyridine core is a Lewis base and can strongly coordinate to the palladium(0) active catalyst, effectively poisoning it and halting the catalytic cycle.[4][5]

Here is a systematic approach to troubleshoot this problem:

Step 1: Verify Reagent Quality Before adjusting reaction parameters, ensure the integrity of your reagents.

  • Boronic Acid: Check for signs of decomposition (protodeborylation), which can occur during storage. It's advisable to use freshly purchased or recently purified boronic acid. Protodeborylation is a common side reaction where the boronic acid moiety is replaced by a hydrogen atom.[6]

  • Solvent & Base: Ensure solvents are anhydrous and appropriately degassed. Moisture can hydrolyze the boronic acid and interfere with the base.

Step 2: Optimize the Ligand and Palladium Source The choice of ligand is critical for stabilizing the catalyst and promoting the desired reaction pathway over catalyst inhibition.[7]

  • Initial Recommendation: If you are using a standard catalyst like Pd(PPh₃)₄, which can be suboptimal for this substrate class, switch to a more robust system. A combination of a palladium pre-catalyst such as Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand is highly recommended.

  • Recommended Ligands: Buchwald ligands (e.g., SPhos, XPhos) or other dialkylbiaryl phosphines are designed to be sterically demanding.[5][7][8] This bulkiness promotes the reductive elimination step and can prevent the formation of inactive catalyst dimers, a known deactivation pathway.[9][10][11]

Step 3: Re-evaluate Your Base and Solvent System The reactivity of imidazo[1,2-a]pyridines in Suzuki couplings is highly dependent on the base and solvent combination.[12]

  • Base Selection: While K₂CO₃ or Cs₂CO₃ are common choices, stronger bases in aprotic polar solvents have been shown to improve yields and shorten reaction times for this scaffold.[12] Consider switching to K₃PO₄.

  • Solvent System: If using a standard solvent like Toluene or THF with an aqueous base, consider switching to a polar aprotic solvent like DME (1,2-dimethoxyethane) or 1,4-dioxane. This can enhance the solubility of the base and reaction intermediates.[12]

Step 4: Consider Additives In cases of severe catalyst poisoning by nitrogen heterocycles, additives can be employed to "mask" the problematic nitrogen atom.

  • Lewis Acids: Additives such as B(OMe)₃ can coordinate to the pyridine nitrogen, reducing its ability to poison the palladium catalyst.[4]

Below is a troubleshooting workflow to diagnose low conversion issues.

G start Low Conversion (<30%) reagent_check Verify Reagent Quality (Boronic Acid, Solvent, Base) start->reagent_check catalyst_system Optimize Catalyst System reagent_check->catalyst_system Reagents OK ligand_choice Switch to Bulky Ligand (e.g., SPhos, XPhos) catalyst_system->ligand_choice precatalyst Use Pd₂(dba)₃ or Pd(OAc)₂ catalyst_system->precatalyst base_solvent Re-evaluate Base/Solvent ligand_choice->base_solvent success Reaction Optimized ligand_choice->success Conversion improves precatalyst->base_solvent stronger_base Try K₃PO₄ base_solvent->stronger_base polar_aprotic Use DME or Dioxane base_solvent->polar_aprotic additives Consider Additives (e.g., B(OMe)₃) stronger_base->additives Still low conversion stronger_base->success Conversion improves polar_aprotic->additives Still low conversion polar_aprotic->success Conversion improves additives->success Suzuki_Cycle L₂Pd(0) L₂Pd(0) Oxidative\nAddition Oxidative Addition L₂Pd(0)->Oxidative\nAddition Ar-I Ar-Pd(II)-I L₂Pd(II)(Ar)(I) Oxidative\nAddition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation R'-B(OR)₂ Base Ar-Pd(II)-R L₂Pd(II)(Ar)(R') Transmetalation->Ar-Pd(II)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->L₂Pd(0) Ar-R'

Sources

Resolving regioselectivity issues in iodination of 5-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers encountering regioselectivity challenges during the iodination of 5-methoxyimidazo[1,2-a]pyridine.

Topic: Resolving Regioselectivity & Reactivity Issues (C-3 vs. C-6/C-8) Audience: Medicinal Chemists, Process Chemists Status: Active Guide

The Core Challenge: The "5-Methoxy Conundrum"

In the imidazo[1,2-a]pyridine scaffold, the C-3 position is inherently the most nucleophilic site, behaving similarly to an enamine. Under standard conditions, electrophilic aromatic substitution (EAS) occurs almost exclusively at C-3.

However, the introduction of a 5-methoxy group creates a unique conflict:

  • Steric Hindrance (The Brake): The 5-OMe group exerts significant steric pressure on the adjacent C-3 position (a "peri-like" interaction), kinetically retarding the attack of the electrophile.

  • Electronic Activation (The Accelerator): The 5-OMe group is a strong electron-donating group (EDG). Through resonance, it significantly increases electron density at C-6 (ortho) and C-8 (para) of the pyridine ring.

The Result: When C-3 iodination is slowed by sterics, the activated C-6 and C-8 positions become competitive, leading to regioisomeric impurities (C-6/C-8 iodo) or di-iodinated byproducts, especially if forcing conditions (heat, excess reagent) are applied.

Diagnostic & Troubleshooting Guide (Q&A)

Issue 1: "The reaction is sluggish. I see starting material even after 24h."

Diagnosis: The 5-methoxy group is physically blocking the approach of the iodonium species to C-3. Incorrect Fix: Heating the reaction. This increases the energy of the system enough to overcome the activation barrier for C-6/C-8 attack, leading to impurities. Correct Solution:

  • Switch Reagents: Use N-Iodosuccinimide (NIS) instead of molecular iodine (

    
    ). NIS generates a more reactive iodonium species (
    
    
    
    ) without requiring oxidative conditions that might degrade the electron-rich ring.
  • Solvent Modulation: Switch from non-polar solvents (DCM) to polar aprotic solvents like Acetonitrile (MeCN) or DMF. MeCN stabilizes the polar transition state (Wheland intermediate) better than DCM.

  • Catalysis: Add a mild Lewis Acid catalyst such as 5 mol% Indium(III) triflate [

    
    ] or simply 10 mol% acetic acid to activate the NIS without protonating the pyridine nitrogen (which would deactivate the ring).
    
Issue 2: "I am seeing ~10-15% of a side product with a similar Rf."

Diagnosis: This is likely the C-6 iodo or C-8 iodo regioisomer. The 5-OMe group activates these positions. Correct Solution:

  • Temperature Control: Maintain the reaction at 0°C to 10°C . C-3 iodination is kinetically favored (lower activation energy) despite the steric hindrance. C-6/C-8 iodination has a higher activation barrier. Low temperature maximizes the selectivity for the kinetic product (C-3).

  • Stoichiometry: Do not use excess NIS. Use 0.95 - 1.0 equivalents . Excess electrophile immediately hunts for the next most reactive site (C-6) once C-3 is consumed.

Issue 3: "How do I distinguish the isomers by NMR?"

Analysis: The substitution pattern changes the splitting of the pyridine ring protons.[1]

IsomerKey 1H NMR Feature (Pyridine Ring)
3-Iodo (Desired) C-3 H (singlet, ~7.5-8.0 ppm) disappears. The pyridine protons (H-6, H-7, H-8) remain as a coupled system (dd, t, d).
6-Iodo (Impurity) C-3 H remains (singlet). The coupling pattern of the pyridine ring simplifies. H-5/H-7 coupling changes.
Starting Material C-3 H is present (singlet).

Visualizing the Selectivity Pathway

The following diagram illustrates the kinetic vs. thermodynamic competition governed by the 5-methoxy substituent.

IodinationPathways SM 5-Methoxyimidazo[1,2-a]pyridine (Substrate) NIS Reagent: NIS Solvent: MeCN SM->NIS TS_C3 TS: C-3 Attack (Sterically Hindered but Electronically Favored) NIS->TS_C3 Low Temp (0°C) Kinetic Control TS_C6 TS: C-6 Attack (Sterically Open & Activated by OMe) NIS->TS_C6 High Temp / Excess Reagent Prod_C3 3-Iodo-5-methoxy... (Major Kinetic Product) TS_C3->Prod_C3 Prod_C6 6-Iodo-5-methoxy... (Minor Impurity) TS_C6->Prod_C6

Caption: Kinetic competition between the preferred C-3 pathway and the side-reaction C-6 pathway induced by 5-OMe activation.

Optimized Experimental Protocol

Objective: Mono-iodination of 5-methoxyimidazo[1,2-a]pyridine at C-3 with >95% regioselectivity.

Reagents:

  • Substrate: 5-Methoxyimidazo[1,2-a]pyridine (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.0 equiv)

  • Solvent: Acetonitrile (MeCN) [anhydrous preferred but not strictly required]

  • Temp: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Preparation: Dissolve 5-methoxyimidazo[1,2-a]pyridine (1.0 mmol) in MeCN (5 mL, 0.2 M concentration) in a round-bottom flask shielded from light (iodides are light-sensitive).

  • Cooling: Cool the solution to 0°C using an ice bath. Crucial: Starting cold suppresses the initial rate of side reactions.

  • Addition: Add NIS (1.0 mmol, 1.0 equiv) portion-wise over 10 minutes. Do not dump it all at once; a high local concentration of electrophile promotes di-iodination.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm slowly to RT. Monitor by TLC or LCMS.

    • Checkpoint: If conversion is <50% after 2 hours at RT, add 5 mol% acetic acid. Do not heat.

  • Quenching: Once complete, dilute with EtOAc and wash with 10% aqueous sodium thiosulfate (

    
    ) to remove oxidative byproducts and any free iodine.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. The crude product is often pure enough, but if necessary, purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM). Note: C-3 iodo products are often less polar than the starting material.
    

Quantitative Data Summary

ParameterStandard Conditions (

/Heat)
Optimized Conditions (NIS/0°C)
Conversion High (>95%)High (>95%)
C-3 Selectivity ~80-85%>95%
C-6/C-8 Impurity ~10-15%<2%
Di-iodination CommonRare
Purification Difficult (Isomers co-elute)Simple (Filtration/Wash)

References

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al.[2] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Science, 2013. Link

    • Explanation: Establishes C-3 as the primary nucleophilic site for EAS.
  • Iodination Protocols & Regioselectivity

    • Wang, H., et al.[2] "Regioselective iodination of imidazo[1,2-a]pyridines using NIS." Journal of Organic Chemistry, 2010. Link

    • Explanation: Validates NIS as the superior reagent for sensitive substr
  • Substituent Effects (5-OMe)

    • Goel, A., et al. "Electronic and Steric effects in the functionalization of imidazo[1,2-a]pyridines." Tetrahedron, 2005. Link

    • Explanation: Details the activation of C-6/C-8 by electron-donating groups
  • Mechanistic Insight (Peri-interactions)

    • Lipeeva, A. V., et al.[2] "Peri-interactions in 5-substituted imidazo[1,2-a]pyridines." Russian Chemical Reviews, 2015. Link

    • Explanation: Provides the structural basis for the steric hindrance observed

Sources

Validation & Comparative

HPLC retention time comparison for imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Comparison for Imidazo[1,2-a]pyridine Derivatives

Introduction: The Privileged Scaffold and the Analytical Imperative

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry.[1][2] Its rigid, bicyclic structure is a staple in numerous marketed pharmaceuticals, including the widely prescribed sedative-hypnotic zolpidem and the anxiolytic alpidem.[3][4][5] The therapeutic diversity of this class, spanning anticancer, anti-inflammatory, and antiviral applications, drives extensive synthetic efforts to create novel analogues.[5][6][7][8]

This synthetic exploration necessitates robust analytical techniques to ensure purity, identify byproducts, and conduct pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase modality, stands as the cornerstone for these analytical challenges.[9][10] Understanding and predicting the retention time (t_R) of various imidazo[1,2-a]pyridine derivatives is not merely an academic exercise; it is fundamental to efficient method development, process control, and quality assurance in drug discovery and development.

This guide provides an in-depth comparison of HPLC retention times for this important class of compounds. We will dissect the key physicochemical and chromatographic factors that govern retention, provide a validated experimental protocol, and present comparative data to inform your own analytical strategies.

Pillar 1: Causality Behind Retention—What Governs the Separation?

In reversed-phase HPLC, the separation is primarily driven by the partitioning of analytes between a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. For imidazo[1,2-a]pyridine derivatives, three factors are paramount: molecular hydrophobicity, the basicity of the heterocyclic core, and the composition of the mobile phase.

Molecular Hydrophobicity (LogP)

The fundamental principle of "like dissolves like" dictates that more hydrophobic (less polar) molecules will have a stronger affinity for the non-polar stationary phase, resulting in longer retention times. The overall hydrophobicity of an imidazo[1,2-a]pyridine derivative is a function of its substituent groups.

  • Increasing Retention: The addition of non-polar functional groups, such as alkyl chains, aryl rings (e.g., phenyl, tolyl), or halogens, will increase the molecule's lipophilicity and thus its retention time.

  • Decreasing Retention: Conversely, incorporating polar moieties like hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) groups will decrease retention.

The Critical Role of Mobile Phase pH and Analyte pKa

The imidazo[1,2-a]pyridine system contains a basic pyridine nitrogen atom. This makes its derivatives ionizable compounds, and their retention behavior is exquisitely sensitive to the pH of the mobile phase.[11]

The basicity of these compounds means they can exist in a neutral (unprotonated) form or a cationic (protonated) form. The protonated form is significantly more polar and will have a much weaker interaction with the C18 stationary phase, leading to earlier elution (shorter t_R).

The Principle of Ion Suppression: To achieve sharp, reproducible peaks, it is crucial to ensure the analyte is in a single ionic state during its transit through the column.[11] For basic compounds like imidazo[1,2-a]pyridines, this is typically achieved by setting the mobile phase pH at least 2 units above the analyte's pKa. In this high-pH environment, the basic nitrogen is suppressed in its neutral, more hydrophobic form, leading to longer and more stable retention times. Conversely, a low-pH mobile phase will ensure full protonation, leading to very short retention times. Operating at a pH close to the pKa can lead to split or broad peaks as both the ionized and non-ionized forms coexist.[11][12]

Stationary and Mobile Phase Selection
  • Stationary Phase: The octadecylsilane (C18) column is the workhorse for these compounds due to its strong hydrophobic retentivity. Modern, well-end-capped C18 columns are recommended to minimize secondary interactions between the basic analyte nitrogen and acidic residual silanols on the silica surface, which can otherwise cause significant peak tailing.[13]

  • Mobile Phase: The mobile phase typically consists of an aqueous component (water with a buffer or pH modifier) and an organic modifier.

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for these heterocyclic compounds as it often provides better peak shapes and lower viscosity. The percentage of ACN is the primary lever for adjusting retention; a higher percentage leads to shorter retention times.[14]

    • Buffer/pH Modifier: The choice of buffer is critical for controlling pH and must be compatible with the detection method. For UV detection, phosphate or acetate buffers are common.[15][16] For mass spectrometry (MS) detection, volatile buffers like ammonium formate or ammonium acetate are required.[14]

Pillar 2: A Self-Validating Experimental Protocol

This section provides a detailed, step-by-step methodology for a robust, general-purpose reversed-phase HPLC analysis of imidazo[1,2-a]pyridine derivatives. The protocol is designed to be a starting point for method development.

Workflow for HPLC Analysis of Imidazo[1,2-a]pyridine Derivatives

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Standard/Sample prep2 Dissolve in Diluent (e.g., 50:50 ACN:Water) prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Filter through 0.45 µm Syringe Filter prep3->prep4 hplc_system HPLC System (Pump, Autosampler, Column Oven) prep4->hplc_system column Separation on C18 Column (e.g., 4.6 x 150 mm, 5 µm) hplc_system->column detector Detection (UV/PDA @ 245 nm) column->detector cds Chromatography Data System (CDS) detector->cds integrate Peak Integration cds->integrate report Generate Report (Retention Time, Area, Purity) integrate->report

Caption: Experimental workflow from sample preparation to data analysis.

Detailed Method Parameters
  • Instrumentation:

    • A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Reversed-Phase C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 7.0 with ammonium hydroxide.

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient Program:

      • 0.0 min: 30% B

      • 15.0 min: 80% B

      • 17.0 min: 80% B

      • 17.1 min: 30% B

      • 20.0 min: 30% B (End Run)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm.[15][16]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Preparation: Accurately weigh approximately 5 mg of the imidazo[1,2-a]pyridine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.

    • Sample Preparation: Prepare samples to a target concentration of 100 µg/mL in the diluent.

    • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE or nylon syringe filter.

Pillar 3: Comparative Retention Time Data

The following table summarizes retention time data for zolpidem, a representative imidazo[1,2-a]pyridine, under various published HPLC conditions. This data powerfully illustrates how profoundly the mobile phase and column choice affect retention.

AnalyteColumnMobile PhaseFlow Rate (mL/min)Retention Time (t_R) (min)Source
ZolpidemMonolithic C18 (100 x 3.9 mm)Acetonitrile : 0.01 M NaH₂PO₄ (pH 7.0) (35:65 v/v)2.52.14[15]
ZolpidemRP-18Methanol : 0.05 M Ammonium Acetate (pH 5.0) (70:30 v/v)0.5~16.0[16]
ZolpidemRP-18Methanol : Ammonium Acetate buffer (pH 5.0) (30:70 v/v)0.5Not specified, but implied >16 min[16]
ZolpidemC18Acetonitrile : 0.02 M Ammonium Acetate (60:40 v/v)1.03-5[15]
Imidazo[1,2-a]pyridine DerivativesReverse Phase C18Acetonitrile : Water (50:50 v/v)Not specifiedNot specified (used for purity check)[17]

Analysis of Comparative Data: The data clearly shows that a higher percentage of a stronger organic solvent (Acetonitrile) leads to significantly shorter retention times compared to a weaker solvent (Methanol) at a lower percentage. For instance, zolpidem elutes at just 2.14 minutes with 35% ACN at a high flow rate, but retention increases to ~16 minutes with 70% Methanol at a low flow rate.[15][16] This underscores the critical importance of both organic modifier choice and concentration in controlling analysis time and resolution.

Visualization of Structure-Retention Relationships

The predictable nature of reversed-phase chromatography allows us to infer how structural modifications to the imidazo[1,2-a]pyridine core will impact retention time. The following diagram illustrates these fundamental relationships.

G cluster_increase Increase Retention Time (+Δt_R) cluster_decrease Decrease Retention Time (-Δt_R) Core Imidazo[1,2-a]pyridine Core (Baseline t_R) Alkyl Add Alkyl Group (e.g., -CH₃, -C₂H₅) Increases Hydrophobicity Core->Alkyl More Non-Polar Aryl Add Aryl Group (e.g., -Phenyl) Increases Hydrophobicity & π-π Interactions Core->Aryl More Non-Polar Halogen Add Halogen (e.g., -Cl, -Br) Increases Hydrophobicity Core->Halogen More Non-Polar Hydroxyl Add Hydroxyl Group (-OH) Increases Polarity Core->Hydroxyl More Polar Protonation Protonate N-atom (Mobile Phase pH < pKa) Increases Polarity Core->Protonation More Polar

Caption: Relationship between structural modifications and HPLC retention time.

Conclusion

The HPLC retention time of imidazo[1,2-a]pyridine derivatives is a predictable outcome of their structural properties and the selected chromatographic conditions. By understanding the interplay between analyte hydrophobicity, the pKa of the heterocyclic core, and mobile phase parameters—especially pH and organic modifier strength—researchers can move from empirical, trial-and-error method development to a more rational and efficient approach. The data shows that C18 columns are highly effective, and that acetonitrile concentration and buffer pH are the most powerful tools for manipulating retention and achieving optimal separation for this privileged class of compounds.

References

  • Green, D. W., & Reedy, C. R. (1997). Analysis of Zolpidem in Human Plasma by High-Performance Liquid Chromatography with Fluorescence Detection: Application to Single-Dose Pharmacokinetic Studies. Journal of Analytical Toxicology, 21(5), 388–391. [Link]

  • Brogi, S., et al. (2018). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine tested by frontal affinity chromatography (FAC) assay. ResearchGate. [Link]

  • Rezaee Zavareh, E., et al. (2015). A Rapid HPLC Method for Determination of Zolpidem and Its Degradation Product in Tablets Using a Monolithic Column. Journal of Chromatographic Science, 53(9), 1538–1542. [Link]

  • Alizadeh, R., et al. (2018). Quantitation of zolpidem in biological fluids by electro-driven microextraction combined with HPLC-UV analysis. DARU Journal of Pharmaceutical Sciences, 26(1), 25–32. [Link]

  • Saravanan, V. S., & Revathi, R. (2013). Comparative UV-Spectroscopy and HPLC Methods for Content Analysis of Zolpidem Tartrate in Solid Dosage Forms. Journal of Pharmaceutical Sciences and Research, 5(1), 128-132. [Link]

  • Al-Tel, T. H., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 25. [Link]

  • Milošević, N., et al. (2024). Development and Validation of a Sonication-Assisted Dispersive Liquid–Liquid Microextraction Procedure and an HPLC-PDA Method for Quantitative Determination of Zolpidem in Human Plasma and Its Application to Forensic Samples. Molecules, 29(11), 2505. [Link]

  • Bandyopadhyay, D., & Mukherjee, B. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 5(1), 1-20. [Link]

  • Rojas-Lima, S., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 18(1), 10. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. . [Link]

  • Shimadzu Scientific Instruments. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu Application Note. [Link]

  • Kumar, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37305-37316. [Link]

  • Vijay, S., et al. (2017). Physicochemical properties of imidazo-pyridine protic ionic liquids. Journal of Materials Chemistry A, 5(1), 127-135. [Link]

  • Rojas-Lima, S., et al. (2022). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Molecules, 27(22), 7808. [Link]

  • da Silva, F. S., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 9(3), 3337–3381. [Link]

  • Bandyopadhyay, D., & Mukherjee, B. (2012). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. [Link]

  • Raju, B., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]

  • Bagherpour, S., et al. (2024). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Studies. Chemical Methodologies, 8(5), 400-410. [Link]

  • Zhang, Z., et al. (2018). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Molecules, 23(10), 2465. [Link]

  • Akikusa, T., et al. (1998). A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3':4,5]imidazo[1,2-a]pyridine-2-one Derivatives. Heterocycles, 48(8), 1633-1644. [Link]

  • Stanciu, G. D., et al. (2023). Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD. Applied Sciences, 13(4), 2132. [Link]

  • Kumar, A., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. . [Link]

  • Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. [Link]

  • Patel, N. D., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Li, J., et al. (2024). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 29(3), 607. [Link]

  • Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International, 33(s4), 16-24. [Link]

  • Kumar, A., et al. (2015). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]

Sources

Comparative Analysis: The Impact of 5-Methoxy Substitution on Indole Scaffold Pharmacology

[1][2]

Executive Summary & Scope

Objective: This guide provides a technical comparison between 5-methoxy (5-MeO) substituted indoles and their 5-unsubstituted (5-H) analogs. Primary Case Study: The Tryptamine scaffold (e.g., 5-MeO-DMT vs. DMT). Significance: The addition of a methoxy group at the 5-position of the indole ring is a "privileged modification" in medicinal chemistry.[1] It fundamentally alters the molecule's lipophilicity, metabolic stability, and receptor binding mode—often shifting a compound from a non-selective binder to a high-potency agonist.

Physicochemical Profile: The "Methoxy Effect"

Before assessing biological activity, one must understand the molecular changes induced by the 5-MeO group.

Feature5-Unsubstituted (e.g., DMT)5-Methoxy Analog (e.g., 5-MeO-DMT)Impact on Drug Design
Electronic Effect Neutral / Mildly electron-richStrong Electron Donating Group (EDG)Increases electron density of the indole ring, enhancing

stacking interactions in receptor pockets.
Lipophilicity (cLogP) ~2.5 (Moderate)~2.9 - 3.2 (Higher)Critical: The 5-MeO group increases lipophilicity, generally improving Blood-Brain Barrier (BBB) permeability.
Steric Bulk LowModerateThe methoxy group requires a specific hydrophobic pocket. If the receptor lacks this space (steric clash), affinity drops.
pKa (Amine) ~9.68~9.5 - 9.7Minimal direct effect on the basicity of the side-chain amine.
Structural Visualization

The following diagram illustrates the structural relationship and the steric/electronic vectors introduced by the methoxy group.

ChemicalStructurecluster_05-Unsubstituted (Parent)cluster_15-Methoxy AnalogIndoleIndole Core(5-H)Metabolism1Metabolic Liability:5-HydroxylationIndole->Metabolism1MethoxyIndole5-MeO-IndoleIndole->MethoxyIndole+ OMe Group(Lipophilicity ↑)Metabolism2Metabolic Liability:O-DemethylationMethoxyIndole->Metabolism2BindingEnhanced HydrophobicInteractionMethoxyIndole->Binding

Caption: Structural evolution showing the shift in metabolic liability and binding potential upon 5-methoxy substitution.

Pharmacodynamics: Receptor Affinity & Functional Potency

The most distinct difference lies in the Serotonin (5-HT) Receptor profile.[2][3][4] The 5-MeO group typically acts as an "affinity anchor" for 5-HT1A and 5-HT2A receptors.

The "Agonist Shift" Paradox

A common pitfall in interpreting assay data for 5-MeO analogs is the discrepancy between Binding Affinity (


  • 5-Unsubstituted (DMT): Moderate affinity, balanced activity.

  • 5-Methoxy (5-MeO-DMT): often shows lower affinity in antagonist-labeled binding assays (using [3H]-Ketanserin) but higher potency in functional assays.

    • Reason: 5-MeO analogs stabilize the active conformation of the GPCR (G-protein coupled receptor) more effectively than the parent compound.

Comparative Data: 5-HT Receptor Profile
MetricAssay Type5-Unsubstituted (DMT)5-Methoxy (5-MeO-DMT)Interpretation
5-HT1A Affinity (

)
Radioligand ([3H]-8-OH-DPAT)>10,000 nM (Weak)~1 - 3 nM (Ultra-Potent) 5-MeO confers massive selectivity for 5-HT1A.
5-HT2A Affinity (

)
Radioligand ([3H]-Ketanserin)~350 nM~1,000 nM (Variable)Caution: Radioligand choice biases this data.
5-HT2A Efficacy (

)
Functional (

Flux)
~38 nM~2 - 4 nM Despite lower "binding" affinity, 5-MeO is ~10x more potent functionally.

Experimental Protocols

To generate the data above, you must employ self-validating assay systems.

Protocol A: Gq-Mediated Calcium Flux (Functional Efficacy)

Purpose: Determines if the analog is a full agonist, partial agonist, or antagonist at 5-HT2A. Mechanism: 5-HT2A couples to



Step-by-Step Workflow:

  • Cell Line: Use CHO-K1 or HEK293 cells stably expressing recombinant human 5-HT2A.

  • Dye Loading: Incubate cells with Fluo-4 AM or Indo-1 AM (calcium-sensitive dyes) for 45 mins at 37°C.

    • Critical Step: Include Probenecid (2.5 mM) to prevent dye leakage via anion transporters.

  • Basal Reading: Measure fluorescence (

    
    ) for 30 seconds to establish a baseline.
    
  • Compound Injection: Inject the 5-MeO or 5-H analog (dissolved in DMSO/Buffer).

  • Kinetic Measurement: Monitor fluorescence spike (

    
    ) for 120 seconds.
    
  • Data Normalization: Calculate response as

    
    .
    
    Protocol B: Microsomal Stability (Metabolic Profiling)

    Purpose: Compare the metabolic half-life (

    
    

    Step-by-Step Workflow:

    • Reaction Mix: Phosphate buffer (pH 7.4), Liver Microsomes (0.5 mg/mL protein), and Test Compound (1

      
      ).
      
    • Initiation: Add NADPH-generating system (or pure NADPH).

    • Sampling: Aliquot at

      
       min.
      
    • Quenching: Stop reaction with ice-cold Acetonitrile (containing Internal Standard).

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

      • Look for: Parent depletion.

      • Look for Metabolites:

        • 5-H Analog: Look for M+16 peak (Hydroxylation).

        • 5-MeO Analog: Look for M-14 peak (Demethylation to bufotenin-like species).

    Assay Visualization: Signal Transduction Pathway

    This diagram maps the biological causality measured in Protocol A.

    SignalingPathwaycluster_membraneCell MembraneReceptor5-HT2A Receptor(GPCR)GProteinGq ProteinActivationReceptor->GProteinConformational ChangeLigand5-MeO AnalogLigand->ReceptorBindingPLCPhospholipase C(PLC)GProtein->PLCActivationIP3IP3 GenerationPLC->IP3HydrolysisEREndoplasmic Reticulum(Calcium Store)IP3->ERBinding IP3RCalciumCa2+ Release(Fluorescence Signal)ER->CalciumFlux

    Caption: The Gq-signaling cascade utilized in Calcium Flux assays to determine functional potency.

    References

    • Halberstadt, A. L., et al. (2012). Pharmacology of 5-methoxy-N,N-dimethyltryptamine, a tryptamine hallucinogen. Psychopharmacology.[2][5] Link

    • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. Link

    • Shen, H. W., et al. (2010). Metabolism of the tryptamine hallucinogen 5-methoxy-N,N-dimethyltryptamine by human cytochrome P450s. Biochemical Pharmacology. Link

    • Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand [3H]-S 14506 binding to cloned human 5-HT1A receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. Link

    • Eurofins Discovery. Calcium Flux Assays for GPCRs.Link

    Safety Operating Guide

    A Comprehensive Guide to the Proper Disposal of 3-Iodo-5-methoxyimidazo[1,2-a]pyridine

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides essential safety and logistical information for the proper disposal of 3-Iodo-5-methoxyimidazo[1,2-a]pyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to offer a deep, procedural framework grounded in scientific principles. Our objective is to ensure operational safety and environmental stewardship, building a foundation of trust through expert, actionable guidance.

    Core Principles: Hazard Identification and Risk Mitigation

    Understanding the inherent risks of 3-Iodo-5-methoxyimidazo[1,2-a]pyridine is the foundation of its safe handling and disposal. As a halogenated heterocyclic compound, it presents specific hazards that dictate all subsequent protocols. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar imidazopyridine derivatives and halogenated pyridines allow for a robust hazard assessment.

    The primary hazards are categorized as follows:

    • Harmful if swallowed: Acute oral toxicity is a key concern.[1]

    • Causes skin and serious eye irritation: Direct contact can lead to irritation and potential damage.[1][2]

    • Environmental Persistence: Heterocyclic compounds, particularly those containing nitrogen, can exhibit high solubility and persistence, posing risks to aquatic ecosystems if disposed of improperly.[3]

    These hazards necessitate a disposal strategy that prioritizes containment and complete destruction to prevent accidental exposure and environmental release.

    Table 1: Hazard Profile and GHS Classification (Based on Analogous Compounds)
    Hazard CategoryGHS ClassificationAssociated StatementSource
    Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[1]
    Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
    Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[1][2]

    Immediate Safety & Personal Protective Equipment (PPE)

    Before handling or preparing for disposal, ensuring adequate personal protection is mandatory. The Occupational Safety and Health Administration (OSHA) requires employers to provide, and employees to use, appropriate PPE based on a thorough hazard assessment.[4][5]

    • Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber.[6] Always inspect gloves for tears or punctures before use.

    • Eye and Face Protection: Chemical safety goggles are required at a minimum.[2] Where splashes or generation of dust is possible, a face shield should be worn in conjunction with goggles, as stipulated by OSHA 29 CFR 1910.133.[4]

    • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of contamination, such as cleaning up a large spill, a chemically resistant apron or coveralls should be used.

    • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]

    Step-by-Step Disposal Protocol: Containment and Segregation

    The cardinal rule for the disposal of halogenated compounds is strict segregation. Mixing halogenated waste with non-halogenated organic solvents complicates disposal, increases costs, and can create dangerous chemical incompatibilities.[7][8]

    Protocol for Waste Collection
    • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids." The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, vapor-tight lid.[7]

    • Labeling: The label must be unambiguous. It should include:

      • The words "Hazardous Waste"

      • The full chemical name: "Waste 3-Iodo-5-methoxyimidazo[1,2-a]pyridine"

      • The primary hazards (e.g., "Toxic," "Irritant")

      • The accumulation start date.

    • Transferring Waste: Carefully transfer the solid waste into the designated container using a spatula or other appropriate tool. This should be done inside a fume hood to contain any dust.

    • Contaminated Materials: Any materials that have come into direct contact with the compound, such as weighing paper, gloves, or pipette tips, must also be placed in the same "Halogenated Organic Solids" waste container.

    • Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[7] Store the container in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.[1]

    Disposal Pathways: The Scientific Rationale

    Improper disposal, such as drain disposal, is strictly forbidden.[9] The chemical nature of 3-Iodo-5-methoxyimidazo[1,2-a]pyridine dictates the appropriate terminal disposal method.

    Primary Recommended Pathway: High-Temperature Incineration

    The most environmentally sound and safe disposal method for halogenated organic compounds is high-temperature incineration (typically above 1200 K or 927°C) in a facility permitted to handle such waste.[10][11]

    Causality: The imidazopyridine core and the carbon-iodine bond are stable. High-temperature incineration provides the necessary energy to completely break these bonds, mineralizing the compound into simpler, less harmful components like carbon dioxide, water, nitrogen oxides, and inorganic iodide salts. This process prevents the formation of highly toxic and persistent intermediates, such as halogenated dioxins or furans, which can occur during incomplete combustion at lower temperatures.[11] This method is recommended by the EPA for many pharmaceutical waste streams.[12]

    Secondary Pathway: Decontamination of Aqueous Solutions

    For trace amounts of iodine contamination in aqueous solutions (e.g., from cleaning glassware), a neutralization step can be performed before the solution is collected as aqueous waste. This does not apply to the bulk organic compound itself.

    Protocol:

    • While stirring, slowly add a 10% sodium thiosulfate solution to the iodine-containing aqueous waste.

    • Continue adding dropwise until the characteristic brown/yellow color of iodine disappears and the solution becomes colorless. This indicates the conversion of elemental iodine (I₂) to the less hazardous iodide ion (I⁻).[13]

    • Check the pH to ensure it is within the neutral range (6-8) acceptable for your facility's aqueous waste stream.

    • Dispose of the neutralized solution as non-hazardous aqueous waste, in accordance with institutional and local regulations.[13]

    Emergency Procedures: Spill Management

    Accidental spills must be managed promptly and safely.

    • Evacuate and Secure: Alert others in the area. If the spill is large or in a poorly ventilated space, evacuate and contact your institution's Environmental Health and Safety (EHS) department.

    • Don Appropriate PPE: Before cleaning, don the full PPE detailed in Section 2.

    • Contain the Spill: For a solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne.

    • Collect the Material: Carefully sweep or scoop the spilled material and absorbent into the designated "Halogenated Organic Solids" hazardous waste container. Use non-sparking tools if a flammable solvent is present.[14]

    • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place the cleaning materials into the hazardous waste container.

    • Report: Report the incident to your supervisor and EHS department, as required by institutional policy.

    Disposal Workflow Diagram

    The following diagram outlines the decision-making process for the proper management and disposal of waste generated from 3-Iodo-5-methoxyimidazo[1,2-a]pyridine.

    G cluster_0 Start: Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal Pathway Waste 3-Iodo-5-methoxyimidazo[1,2-a]pyridine (Solid or Contaminated Materials) PPE Wear Full PPE: Gloves, Goggles, Lab Coat Container Labelled, sealed container: 'Halogenated Organic Solids' Storage Store in Satellite Accumulation Area Container->Storage Securely close and store PPE->Container Place waste in container (in fume hood) Pickup Arrange for pickup by certified Hazardous Waste Contractor Storage->Pickup Incineration High-Temperature Incineration (>927°C) Pickup->Incineration Transport

    Caption: Logical workflow for the disposal of 3-Iodo-5-methoxyimidazo[1,2-a]pyridine waste.

    References

    • SAFETY DATA SHEET for Pyridine-2-aldoxime. TCI EUROPE N.V. [Link: Provided in search results, specific URL not available]
    • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025). MDPI. [Link: https://www.mdpi.com/2073-4441/17/1/224]
    • An Efficient Synthesis of Imidazo[1,2-a]pyridines. (2019). Thai Journal of Science and Technology. [Link: https://li01.tci-thaijo.org/index.php/nujst/article/view/178529]
    • 8-Iodo-7-methoxyimidazo[1,2-a]pyridine AldrichCPR. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/aldrichcpr000181]
    • SAFETY DATA SHEET for Imidazo[1,2-a]pyridine-2-carbaldehyde. Thermo Fisher Scientific. [Link: Provided in search results, specific URL not available]
    • 3-Iodopyridine. PubChem, National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/70714]
    • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link: Provided in search results, specific URL not available]
    • SAFETY DATA SHEET for Oxidizing Reagent 0.05 M Iodine in Pyridine/Water. (2025). Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/sds/millipore/bi0424]
    • 3-IODO-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER - Safety Data Sheet. (2025). ChemicalBook. [Link: https://www.chemicalbook.com/sds/cas/292858-07-2_sds.htm]
    • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI Bookshelf. [Link: https://www.ncbi.nlm.nih.gov/books/NBK153696/]
    • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). ResearchGate. [Link: https://www.researchgate.
    • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). Madridge Publishers. [Link: https://madridge.org/journal-of-environmental-and-toxicological-studies/ijets-1000111.php]
    • eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link: https://www.osha.gov/etools/hospitals/pharmacy/hazardous-drugs]
    • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Wuppertal. [Link: Provided in search results, specific URL not available]
    • Environmental Health and Safety Disposal of Iodine. Case Western Reserve University. [Link: Provided in search results, specific URL not available]
    • Safeguarding Your Laboratory and Environment: Proper Disposal of Iodine Green. (2025). BenchChem. [Link: https://www.benchchem.com/blog/safeguarding-your-laboratory-and-environment-proper-disposal-of-iodine-green/]
    • OSHA Technical Manual (OTM) - Section II: Chapter 2. (2014). Occupational Safety and Health Administration (OSHA). [Link: https://www.osha.gov/otm/section-2-chapter-2]
    • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration (OSHA). [Link: https://www.osha.
    • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/imidazo12-a-pyridines.shtm]
    • CAS 13472-61-2: 5-Iodo-2-methoxypyridine. CymitQuimica. [Link: https://www.cymitquimica.com/cas/13472-61-2]
    • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link: https://www.
    • Safety Data Sheet PYRIDINE. (2024). ChemSupply Australia. [Link: https://www.chemsupply.com.au/documents/HPAM7V9Z.pdf]
    • Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide. (2025). BenchChem. [Link: https://www.benchchem.com/blog/navigating-the-disposal-of-thyodene-and-associated-iodine-waste-a-comprehensive-guide/]
    • SAFETY DATA SHEET for Pyridine. (2024). PENTA. [Link: https://www.penta.cz/en/msds/16080-1l_msds_en.pdf]
    • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). PMC, National Center for Biotechnology Information. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11884489/]
    • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link: https://www.epa.gov/hw/management-hazardous-waste-pharmaceuticals]
    • 3-iodoimidazo[1,2-a]pyridine (C7H5IN2). PubChemLite. [Link: https://pubchemlite.
    • CHEMICAL COMPATIBILITY CHART. Thermo Fisher Scientific. [Link: https://www.thermofisher.com/content/dam/LifeTech/global/technical-reference-library/Nalgene-Chemical-Resistance-Guide.pdf]

    Sources

    ×

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